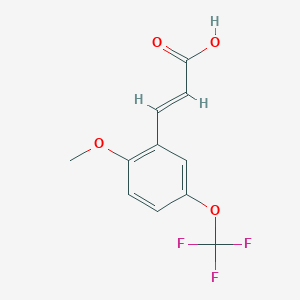
2-Methoxy-5-(trifluoromethoxy)cinnamic acid
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxy-5-(trifluoromethoxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 262.18 g/mol, exhibits potential therapeutic effects including antimicrobial, antidiabetic, and anticancer properties. This article synthesizes findings from various studies to highlight the biological activities associated with this compound.
Antimicrobial Activity
Research indicates that methoxylated derivatives of cinnamic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Antidiabetic Effects
This compound has shown promise in antidiabetic applications. It is believed to enhance insulin secretion and improve pancreatic β-cell function. In vitro studies indicated that this compound could inhibit carbohydrate digestion and glucose uptake, which are crucial mechanisms in managing diabetes .
Table 1: Summary of Antidiabetic Activity
| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |
|---|---|---|---|---|
| Antidiabetic | This compound | INS-1 cell line | 100 μM | Stimulates insulin secretion and inhibits glycation |
Hepatoprotective Properties
The hepatoprotective effects of methoxylated cinnamic acids have been well-documented. Studies on rat models have shown that these compounds can protect against liver damage induced by toxins such as carbon tetrachloride (CCl₄). They work by enhancing antioxidant enzyme activities and reducing oxidative stress in liver cells .
Table 2: Hepatoprotective Activity
| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |
|---|---|---|---|---|
| Hepatoprotective | This compound | Rats/CCl₄ | 50 mg/kg | Increases antioxidant enzyme levels (GSH, SOD) |
Anticancer Potential
The cytotoxic effects of cinnamic acid derivatives on cancer cell lines have been explored extensively. This compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances its efficacy against malignancies .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 42 | High |
| MCF-7 | 166 | Moderate |
Case Studies
- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives against gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced gastric damage compared to controls .
- Diabetes Management : In a controlled experiment with diabetic rats, administration of methoxylated cinnamic acids led to improved blood glucose levels and enhanced insulin sensitivity, showcasing their potential as therapeutic agents in diabetes management .
Eigenschaften
IUPAC Name |
(E)-3-[2-methoxy-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9-4-3-8(18-11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIOOWSZDHARSN-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















